molecular formula C16H16ClN3O4 B4136361 N-(3-chlorophenyl)-2-(2-methoxyethylamino)-5-nitrobenzamide

N-(3-chlorophenyl)-2-(2-methoxyethylamino)-5-nitrobenzamide

Cat. No.: B4136361
M. Wt: 349.77 g/mol
InChI Key: BWOHJCDENCZUNZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-chlorophenyl)-2-(2-methoxyethylamino)-5-nitrobenzamide is a synthetic organic compound that belongs to the class of benzamides. Compounds in this class are known for their diverse applications in medicinal chemistry, particularly as potential therapeutic agents. The presence of functional groups such as the nitro group, methoxyethylamino group, and chlorophenyl group contributes to its unique chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chlorophenyl)-2-(2-methoxyethylamino)-5-nitrobenzamide typically involves multiple steps, starting from readily available starting materials. A common synthetic route might include:

    Nitration: Introduction of the nitro group onto a benzene ring.

    Amination: Introduction of the methoxyethylamino group through nucleophilic substitution.

    Chlorination: Introduction of the chlorine atom onto the benzene ring.

    Amidation: Formation of the benzamide structure by reacting an amine with a carboxylic acid derivative.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

N-(3-chlorophenyl)-2-(2-methoxyethylamino)-5-nitrobenzamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group under specific conditions.

    Reduction: The compound can be oxidized to introduce additional functional groups.

    Substitution: The chlorine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.

    Substitution: Nucleophiles such as amines, thiols, or alcohols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while substitution of the chlorine atom could yield various substituted benzamides.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological pathways and interactions.

    Medicine: Potential therapeutic agent for the treatment of various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3-chlorophenyl)-2-(2-methoxyethylamino)-5-nitrobenzamide would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins to exert their effects. The presence of the nitro group and other functional groups can influence its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-chlorophenyl)-2-(2-methoxyethylamino)-5-nitrobenzene
  • N-(3-chlorophenyl)-2-(2-methoxyethylamino)-4-nitrobenzamide
  • N-(3-chlorophenyl)-2-(2-methoxyethylamino)-5-nitrobenzoic acid

Uniqueness

N-(3-chlorophenyl)-2-(2-methoxyethylamino)-5-nitrobenzamide is unique due to its specific combination of functional groups, which can confer distinct chemical and biological properties. Its structure allows for specific interactions with biological targets, making it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

N-(3-chlorophenyl)-2-(2-methoxyethylamino)-5-nitrobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClN3O4/c1-24-8-7-18-15-6-5-13(20(22)23)10-14(15)16(21)19-12-4-2-3-11(17)9-12/h2-6,9-10,18H,7-8H2,1H3,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWOHJCDENCZUNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC1=C(C=C(C=C1)[N+](=O)[O-])C(=O)NC2=CC(=CC=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(3-chlorophenyl)-2-(2-methoxyethylamino)-5-nitrobenzamide
Reactant of Route 2
Reactant of Route 2
N-(3-chlorophenyl)-2-(2-methoxyethylamino)-5-nitrobenzamide
Reactant of Route 3
Reactant of Route 3
N-(3-chlorophenyl)-2-(2-methoxyethylamino)-5-nitrobenzamide
Reactant of Route 4
Reactant of Route 4
N-(3-chlorophenyl)-2-(2-methoxyethylamino)-5-nitrobenzamide
Reactant of Route 5
Reactant of Route 5
N-(3-chlorophenyl)-2-(2-methoxyethylamino)-5-nitrobenzamide
Reactant of Route 6
Reactant of Route 6
N-(3-chlorophenyl)-2-(2-methoxyethylamino)-5-nitrobenzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.